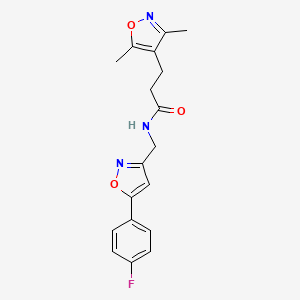
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.413. The purity is usually 95%.
BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Formulation Development for Poorly Water-Soluble Compounds
A study conducted by Burton et al. (2012) focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aimed at increasing in vivo exposure for early toxicology and clinical studies. This research could be relevant for enhancing the bioavailability of compounds similar to "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" through solubilized, precipitation-resistant formulations, showing significant potential for early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
2. Neuropharmacological Applications
Research on selective 5-HT(1A) receptor agonists, such as the compound investigated by Colpaert et al. (2004), illustrates the potential for compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" to be used in the treatment of neuropathic pain and perhaps other neuropharmacological disorders. This work highlights the therapeutic potential of targeting specific serotonin receptors for treating chronic pain conditions (Colpaert et al., 2004).
3. Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of similar heterocyclic compounds for antimicrobial and antiproliferative activities, as explored by Prasad et al. (2018), suggest a potential research direction for "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone". Their work on novel bioactive heterocycles could pave the way for this compound's application in developing new antimicrobial agents and cancer therapeutics (Prasad et al., 2018).
4. Chemical Structure and Molecular Interaction Studies
Studies focused on the molecular interaction and structural analysis of related compounds, such as those conducted by Shim et al. (2002), provide insights into the binding interactions with receptors. These findings are crucial for understanding the pharmacodynamics of compounds like "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" and can inform the design of receptor-targeted therapeutics (Shim et al., 2002).
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAFWPJUDJSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

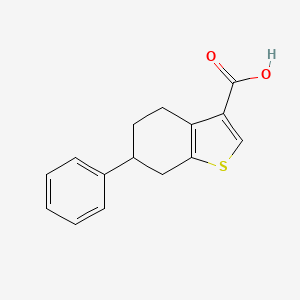
![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

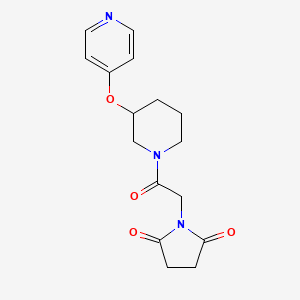
![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
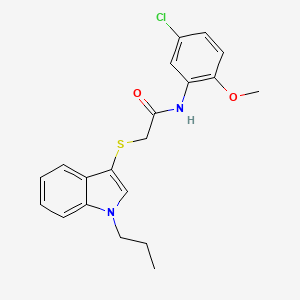
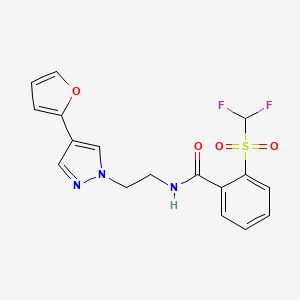
![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

